Lauryl palmitoleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

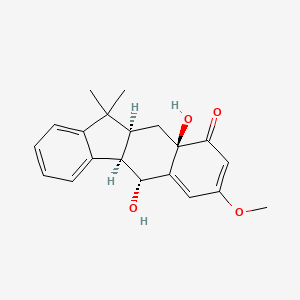

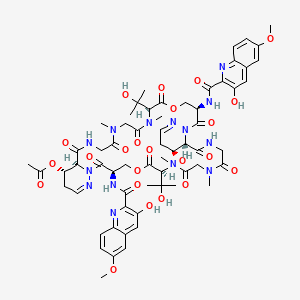

Lauryl palmitoleate is a wax ester obtained by the formal condensation of palmitoleic acid and lauryl (dodecyl) alcohol. It derives from a palmitoleic acid and a dodecan-1-ol.

Scientific Research Applications

Topical Vehicles for Antiacne Actives : Lauryl palmitoleate, in the form of lauryl pyroglutamate (Lauryl PCA), is used in O/W microemulsions as a vehicle for antiacne actives. These microemulsions are prepared using mild nonionic and amphoionic surfactants, with a lower percentage of ethanol than commonly used lotions, indicating their potential in skincare applications (Carlotti et al., 2008).

Pharmaceutical Delivery Systems : The compound finds application in pharmaceutical delivery systems, as seen in the comparison of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)-loaded systems. Sodium lauryl sulfate (SLS) is utilized as a surfactant in these systems, highlighting the role of lauryl palmitoleate derivatives in enhancing drug solubility and bioavailability (Kim et al., 2019).

Surfactant and Antimicrobial Properties : Sodium N-palmitoyl amino acids, compared with sodium lauryl sulfate, show promise in household, skin care formulations, and industrial applications due to their surfactant and antimicrobial properties. This suggests the potential of lauryl palmitoleate in various consumer products (Sreenu et al., 2015).

Lipid Membrane Interactions : Lauryl and palmitoyl fatty acid tails conjugated with the GALA peptide show different membrane-perturbing mechanisms at varying pH levels. This finding is significant for developing therapeutic delivery systems, where lauryl palmitoleate derivatives could play a role (Lin et al., 2012).

Food Additive Safety : As a component of fatty acids in food additives, lauryl palmitoleate (as part of the fatty acids group) has been re-evaluated for safety. It shows low acute toxicity and no concern for genotoxicity, making it suitable for use in food products (Mortensen et al., 2017).

Contraceptive Devices : Sodium lauryl sulfate, a derivative of lauryl palmitoleate, has been investigated for its potential as a contraceptive. Its ability to inhibit sperm motility suggests applications in fertility control for women (Haineault et al., 2003).

Antifungal Activity : Fatty acids, including palmitic and lauric acids, have been evaluated for their antifungal activity against phytopathogenic fungi. This research indicates the usefulness of lauryl palmitoleate in agricultural and horticultural applications (Liu et al., 2008).

properties

Product Name |

Lauryl palmitoleate |

|---|---|

Molecular Formula |

C28H54O2 |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

dodecyl (Z)-hexadec-9-enoate |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3/b15-13- |

InChI Key |

CDXFYPWJGOODOG-SQFISAMPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC |

SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5h-[1,3]Thiazolo[3,2-a]pyrimidine](/img/structure/B1258607.png)

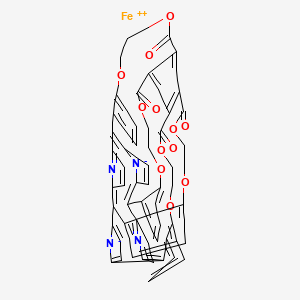

![(1R,9S,12S,15S,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,20-tetrone](/img/structure/B1258608.png)

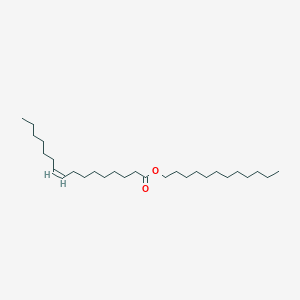

![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)

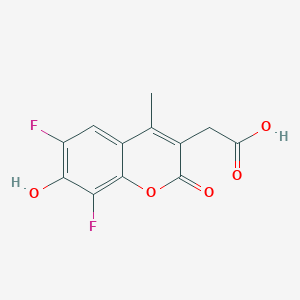

![(1S,4E,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1258615.png)